molecular formula C8H7NOS B594615 3-Methylthieno[2,3-b]pyridin-4-ol CAS No. 1215494-51-1

3-Methylthieno[2,3-b]pyridin-4-ol

Cat. No.: B594615
CAS No.: 1215494-51-1
M. Wt: 165.21
InChI Key: BVZZRGUNWGHTJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[2,3-b]pyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base . This reaction proceeds through a two-step process, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various bases and acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridin-4-ol derivatives.

Scientific Research Applications

3-Methylthieno[2,3-b]pyridin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylthieno[2,3-b]pyridin-4-ol include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature may confer distinct chemical and biological properties compared to other thieno[2,3-b]pyridine derivatives .

Properties

IUPAC Name

3-methyl-7H-thieno[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-11-8-7(5)6(10)2-3-9-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZZRGUNWGHTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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